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Compound of Interest

Compound Name: 2-Amino-4-bromopyrimidine

Cat. No.: B1281446 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the known physical properties of 2-
Amino-4-bromopyrimidine, a heterocyclic compound of interest in medicinal chemistry and

drug development. Due to the limited availability of specific experimental data in the public

domain for this compound, this guide also furnishes detailed, generalized experimental

protocols for the determination of key physical and spectroscopic characteristics applicable to

this class of molecules. This document is intended to serve as a valuable resource for

researchers, facilitating experimental design and a deeper understanding of the compound's

behavior.

Introduction
2-Amino-4-bromopyrimidine is a substituted pyrimidine that holds potential as a building

block in the synthesis of various biologically active molecules. The strategic placement of the

amino and bromo functional groups on the pyrimidine ring offers versatile handles for chemical

modification, making it an attractive scaffold for the development of novel therapeutic agents.

An understanding of its physical properties is paramount for its effective utilization in synthesis,

purification, formulation, and biological screening.
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The fundamental physical characteristics of 2-Amino-4-bromopyrimidine are summarized

below. It is noteworthy that extensive experimental data for this specific compound is not widely

available.

Property Value Source

Molecular Formula C₄H₄BrN₃ -

Molecular Weight 174.00 g/mol [1]

Appearance Reported as a solid -

Melting Point >300 °C [1]

Boiling Point
Not applicable (decomposes at

high temperature)
-

Solubility Slightly soluble in water

Solubility Profile (Qualitative)
While quantitative solubility data for 2-Amino-4-bromopyrimidine in a range of organic

solvents is not readily available, the expected solubility behavior based on its structure and

data for related aminopyrimidines is outlined in the following table.
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Solvent Class Predicted Solubility Rationale

Polar Protic Solvents (e.g.,

Methanol, Ethanol)
Moderately Soluble

The amino group can

participate in hydrogen

bonding with the solvent.

Polar Aprotic Solvents (e.g.,

DMSO, DMF)
Likely Soluble

The polarity of the solvent can

solvate the polar pyrimidine

ring and amino group.

Non-Polar Solvents (e.g.,

Hexane, Toluene)
Poorly Soluble

The high polarity of 2-Amino-4-

bromopyrimidine is

incompatible with non-polar

solvents.

Chlorinated Solvents (e.g.,

Dichloromethane)
Slightly to Moderately Soluble

Offers intermediate polarity

that may facilitate some

dissolution.

Experimental Protocols for Physical Property
Determination
The following sections detail generalized experimental procedures for determining the key

physical properties of solid organic compounds like 2-Amino-4-bromopyrimidine.

Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition

occurs.

Methodology:

Sample Preparation: A small quantity of the dry, crystalline 2-Amino-4-bromopyrimidine is

finely powdered and packed into a capillary tube to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a melting point apparatus.
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Heating: The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near

the expected melting point).

Observation: The temperature at which the first liquid appears (onset) and the temperature at

which the entire sample becomes a clear liquid (completion) are recorded as the melting

range.

Solubility Determination (Isothermal Shake-Flask
Method)
Objective: To quantitatively determine the solubility of 2-Amino-4-bromopyrimidine in various

solvents at a specific temperature.

Methodology:

Equilibrium Establishment: An excess amount of solid 2-Amino-4-bromopyrimidine is

added to a known volume of the selected solvent in a sealed vial.

Incubation: The vial is agitated in a constant temperature water bath for a prolonged period

(e.g., 24-48 hours) to ensure equilibrium is reached.

Sample Preparation: The saturated solution is allowed to settle, and an aliquot of the clear

supernatant is carefully withdrawn using a filtered syringe.

Analysis: The concentration of the dissolved solid in the aliquot is determined using a

suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid

Chromatography (HPLC), against a pre-prepared calibration curve.

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or as

a molar concentration.

Spectroscopic Characterization Protocols
While specific spectra for 2-Amino-4-bromopyrimidine are not available in the public domain,

the following are standard protocols for acquiring spectroscopic data for this class of

compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by probing the chemical environment of ¹H and

¹³C nuclei.

Methodology:

Sample Preparation: Approximately 5-10 mg of 2-Amino-4-bromopyrimidine is dissolved in

a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is

shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard

pulse sequences.

Data Analysis: The chemical shifts (δ), signal integrations, and coupling constants (J) are

analyzed to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: A small amount of the solid 2-Amino-4-bromopyrimidine is placed

directly onto the ATR crystal.

Data Acquisition: Pressure is applied to ensure good contact between the sample and the

crystal. The IR spectrum is then recorded.

Data Analysis: The absorption bands in the spectrum are correlated with the vibrational

modes of the functional groups (e.g., N-H stretches, C=N stretches, C-Br stretch).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):
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Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe for solids.

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam,

causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

Detection: The abundance of each ion is measured, and a mass spectrum is generated. The

molecular ion peak confirms the molecular weight, and the fragmentation pattern provides

structural information.

Crystallographic Analysis Protocol
No crystal structure data for 2-Amino-4-bromopyrimidine has been publicly reported. The

following is a general protocol for single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal

lattice.

Methodology:

Crystal Growth: Single crystals of 2-Amino-4-bromopyrimidine of suitable size and quality

are grown, typically by slow evaporation of a saturated solution or by vapor diffusion.

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with

a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The crystallographic phase problem is solved to generate

an initial electron density map, from which an atomic model is built and refined to fit the

experimental data.
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Workflow Diagram
The following diagram illustrates a general workflow for the determination of the physical

properties of a solid organic compound.
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Workflow for Physical Property Determination of a Solid Compound
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Caption: General experimental workflow for determining the physical properties of a solid

organic compound.

Conclusion
This technical guide has summarized the available physical properties of 2-Amino-4-
bromopyrimidine and provided a comprehensive set of generalized experimental protocols for

the determination of its key physical and spectroscopic characteristics. While there is a notable

lack of specific experimental data for this compound in the public domain, the methodologies

outlined herein provide a robust framework for researchers to generate this data. A thorough

characterization of 2-Amino-4-bromopyrimidine will undoubtedly aid in its application in the

synthesis of novel compounds with potential therapeutic value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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